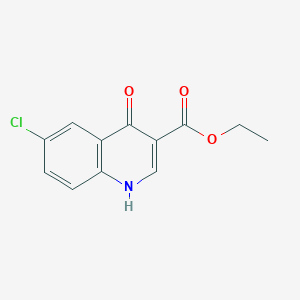

Naphthalen-2-yl 3-methyl-4-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

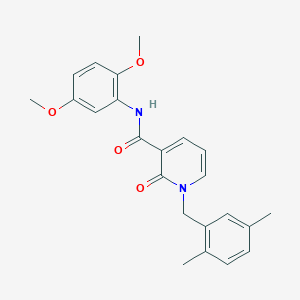

Naphthalen-2-yl 3-methyl-4-nitrobenzoate is a chemical compound that has gained attention in scientific research due to its potential use in various applications. This compound is a member of the benzoate esters family and is commonly referred to as NMNB.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Organotin Compounds for Organic Light Emitting Diodes (OLEDs)

Research on organotin compounds derived from Schiff bases, which involve naphthalene derivatives, shows potential for OLED applications. These compounds exhibit significant photophysical properties, including quantum yields and electroluminescence, indicating their utility in light-emitting devices (García-López et al., 2014).

Applications in Concrete Science

Layered Double Hydroxide-like Materials

Nitrobenzoic acid derivatives, including those related to naphthalene, have been intercalated into layered double hydroxides for potential applications in concrete science. These materials demonstrate the ability to control the kinetics of cement hydration, showcasing a novel approach to enhancing concrete properties (Raki et al., 2004).

Environmental and Analytical Chemistry

Detection of Picric Acid

A study utilized a naphthalene derivative as a chemodosimeter for Zn2+ ions, which, in turn, could detect picric acid in aqueous media. This application is crucial for environmental monitoring and safety, as picric acid is a potent explosive (Azadbakht & Keypour, 2012).

Polymer Science

Heat Resistant Polyimides

Research into naphthalene derivatives, including the synthesis of pyridine-based ether ester diamines, has led to the development of novel, thermally stable polyimides. These materials have applications in areas requiring materials that can withstand high temperatures without degrading (Mehdipour‐Ataei et al., 2004).

Biochemical Applications

Suppression of N-Nitrosating Reactions

Naphthalene derivatives have been explored for their capacity to inhibit N-nitrosation, a reaction relevant to carcinogenesis. This research is indicative of the broader potential for naphthalene derivatives in studying and mitigating mechanisms of disease formation (Kono et al., 1995).

Mecanismo De Acción

Target of Action

The primary target of Naphthalen-2-yl 3-methyl-4-nitrobenzoate is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound: interacts with its target, the AChE enzyme, by binding to it .

Biochemical Pathways

The biochemical pathways affected by This compound Given its target, it can be inferred that it likely impacts the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of This compound It has been observed to induce a significant rise in alkaline phosphatases (alp), bilirubin, white blood cells (wbc), and lymphocyte levels, along with a decrease in platelet count . It also appears to increase spermatogenesis at certain doses .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and presence of other compounds .

Propiedades

IUPAC Name |

naphthalen-2-yl 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-12-10-15(7-9-17(12)19(21)22)18(20)23-16-8-6-13-4-2-3-5-14(13)11-16/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBUGZCJOKKRBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)

![4-[(3-methoxyphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2725527.png)

![6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2725531.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-6-methylpyrazine](/img/structure/B2725533.png)

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2725539.png)

![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)

![1-(4-bromophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2725542.png)

![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)